molecular formula C13H11NO2 B1599533 N-(2-Pentynyl)phthalimide CAS No. 339310-24-6

N-(2-Pentynyl)phthalimide

Cat. No.: B1599533
CAS No.: 339310-24-6
M. Wt: 213.23 g/mol
InChI Key: YGFAGDNPORPFTC-UHFFFAOYSA-N
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Description

N-(2-Pentynyl)phthalimide: is a chemical compound with the molecular formula C13H11NO2 and a molecular weight of 213.23 g/mol. This compound is part of the phthalimide family, which are known for their diverse applications in organic synthesis and medicinal chemistry.

Synthetic Routes and Reaction Conditions:

  • From Phthalic Anhydride and 2-Pentynylamine: The compound can be synthesized by reacting phthalic anhydride with 2-pentynylamine in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) under reflux conditions.

  • From Phthalimide and 2-Pentyne: Another method involves the nucleophilic substitution reaction of phthalimide with 2-pentyne in the presence of a strong base like sodium hydride (NaH).

Industrial Production Methods: The industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure purity and yield. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired scale of production.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: Nucleophilic substitution reactions are common, where the phthalimide group can be substituted with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used under acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly employed.

  • Substitution: Strong bases like sodium hydride (NaH) or alkyl lithium reagents are used.

Major Products Formed:

  • Oxidation: Phthalic acid derivatives or ketones.

  • Reduction: Phthalimide amine derivatives.

  • Substitution: Various substituted phthalimides depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(2-Pentynyl)phthalimide is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands. Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs targeting various diseases. Industry: It is utilized in the manufacturing of specialty chemicals and materials due to its unique chemical properties.

Comparison with Similar Compounds

  • N-(4-Pentynyl)phthalimide: Similar structure but with a different alkyl chain length.

  • N-(2-Butynyl)phthalimide: Similar core structure but with a shorter alkynyl group.

Uniqueness: N-(2-Pentynyl)phthalimide is unique due to its specific alkynyl chain length, which influences its reactivity and applications compared to its analogs.

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Properties

IUPAC Name

2-pent-2-ynylisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-2-3-6-9-14-12(15)10-7-4-5-8-11(10)13(14)16/h4-5,7-8H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGFAGDNPORPFTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CCN1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60429051
Record name N-(2-Pentynyl)phthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339310-24-6
Record name N-(2-Pentynyl)phthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-Pentynyl)phthalimide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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